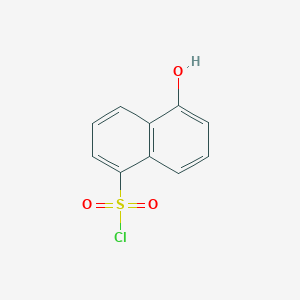
5-Hydroxynaphthalene-1-sulfonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxynaphthalene-1-sulfonylchloride is an organic compound belonging to the class of naphthalene derivatives. It is characterized by the presence of a hydroxyl group at the 5th position and a sulfonyl chloride group at the 1st position on the naphthalene ring. This compound is known for its reactivity and is widely used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxynaphthalene-1-sulfonylchloride typically involves the sulfonation of naphthalene followed by chlorination. The process begins with the sulfonation of naphthalene using sulfuric acid to produce naphthalene-1-sulfonic acid. This intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial processes.
化学反応の分析
Types of Reactions
5-Hydroxynaphthalene-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form sulfonamides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Reactions: Quinones.
Reduction Reactions: Sulfonamides.
科学的研究の応用
5-Hydroxynaphthalene-1-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and other derivatives.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Hydroxynaphthalene-1-sulfonylchloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide bonds, which are crucial in many biological and chemical processes.
類似化合物との比較
Similar Compounds
Naphthalene-1-sulfonylchloride: Lacks the hydroxyl group at the 5th position.
5-Hydroxynaphthalene-2-sulfonylchloride: Sulfonyl chloride group is at the 2nd position instead of the 1st.
Naphthalene-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
5-Hydroxynaphthalene-1-sulfonylchloride is unique due to the presence of both a hydroxyl group and a sulfonyl chloride group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
特性
分子式 |
C10H7ClO3S |
|---|---|
分子量 |
242.68 g/mol |
IUPAC名 |
5-hydroxynaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C10H7ClO3S/c11-15(13,14)10-6-2-3-7-8(10)4-1-5-9(7)12/h1-6,12H |
InChIキー |
AENXAJMTMZFKKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


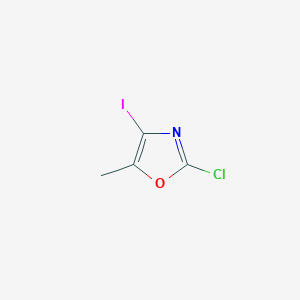


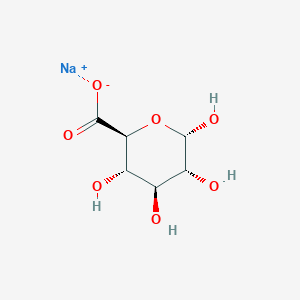
![Benzo[d][1,3]dioxol-5-yl (E)-3-(4-Hydroxy-3-methoxyphenyl)acrylate](/img/structure/B13900254.png)
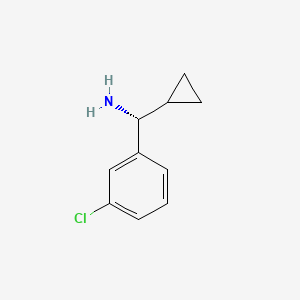
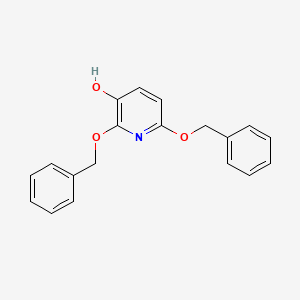
![(5R)-5-tert-butyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B13900266.png)
![Ethyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13900267.png)
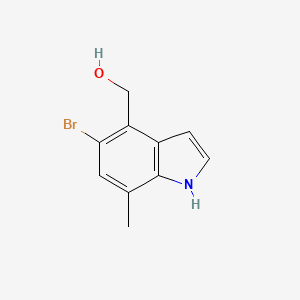
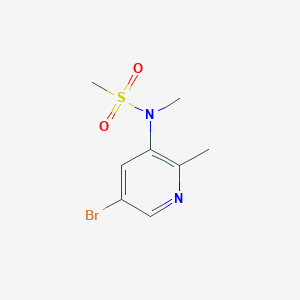
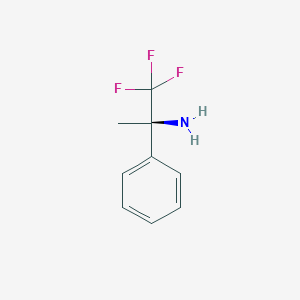
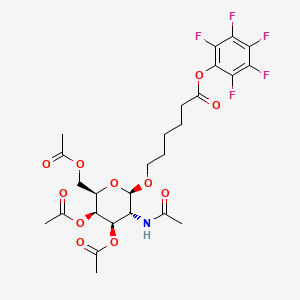
![Ethyl 4-amino-2-chloro-3-[2-(trimethylsilyl)ethynyl]benzoate](/img/structure/B13900285.png)
